molecular formula C16H15N5O3S B278924 N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue B278924
Poids moléculaire: 357.4 g/mol
Clé InChI: YBQVAZOPSDXUEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ATB-346, is a novel drug that has been developed as a potential treatment for pain and inflammation. The drug is a prodrug that is converted to a potent anti-inflammatory agent, which selectively targets the inflamed tissue. ATB-346 is a promising drug candidate that has shown great potential in preclinical studies, and it is currently being evaluated in clinical trials.

Mécanisme D'action

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a prodrug that is converted to a potent anti-inflammatory agent, which selectively targets the inflamed tissue. The drug is activated by the enzyme myeloperoxidase (MPO), which is released by activated neutrophils at the site of inflammation. MPO converts this compound to its active form, which inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. The drug has also been shown to reduce the incidence of gastrointestinal ulcers, a common side effect of NSAIDs. In addition, this compound has been shown to have a superior safety profile compared to existing NSAIDs, with no evidence of cardiovascular or renal toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in laboratory experiments. The drug has a well-defined mechanism of action, which allows for precise targeting of the inflamed tissue. In addition, this compound has a superior safety profile compared to existing NSAIDs, which reduces the risk of confounding factors in experimental studies. However, one limitation of this compound is that it is a prodrug that requires activation by MPO, which may limit its effectiveness in certain experimental models.

Orientations Futures

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of novel prodrugs that can be selectively activated by other enzymes, which may increase the effectiveness of the drug in certain experimental models. Another area of interest is the evaluation of this compound in clinical trials for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs with similar anti-inflammatory properties.

Méthodes De Synthèse

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is synthesized by a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminobenzenesulfonamide to form an intermediate. The intermediate is then reacted with sodium azide to form the triazole ring, followed by the addition of a carboxylic acid group to form the final product.

Applications De Recherche Scientifique

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of inflammation and pain. The drug has been shown to have potent anti-inflammatory and analgesic effects, with a superior safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). In addition, this compound has been shown to be effective in reducing the incidence of gastrointestinal ulcers, a common side effect of NSAIDs.

Propriétés

Formule moléculaire

C16H15N5O3S

Poids moléculaire

357.4 g/mol

Nom IUPAC

1-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H15N5O3S/c1-11-2-6-13(7-3-11)21-10-18-15(20-21)16(22)19-12-4-8-14(9-5-12)25(17,23)24/h2-10H,1H3,(H,19,22)(H2,17,23,24)

Clé InChI

YBQVAZOPSDXUEF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

SMILES canonique

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.